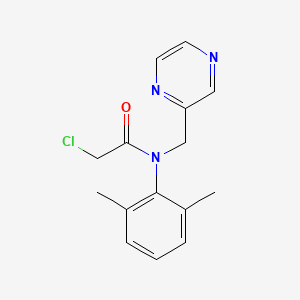
(R)-2-(Thiophen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound
It contains a thiophene ring attached to a propylamine side chain. The compound exists as a pair of enantiomers due to its chiral center.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the preparation of ®-2-(Thiophen-2-yl)propan-1-amine. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example:
Reductive Amination: The ketone is reacted with an amine (e.g., methylamine) in the presence of a reducing agent (e.g., sodium borohydride) and a chiral ligand (e.g., (R,R)-tartaric acid). This process yields the desired amine with high enantioselectivity.
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes. These methods ensure efficient and cost-effective synthesis of ®-2-(Thiophen-2-yl)propan-1-amine.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone precursor yields the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Sodium borohydride, chiral ligands (e.g., (R,R)-tartaric acid).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides).
Major Products: The major product of the reductive amination process is ®-2-(Thiophen-2-yl)propan-1-amine itself.
Scientific Research Applications
Chemistry:
- Building block for the synthesis of chiral compounds.
- Ligand in asymmetric catalysis.
- Potential pharmaceutical agents due to their chiral nature.
- Investigation of biological activity and pharmacological effects.
- Used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for ®-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. It may act as a ligand, receptor agonist, or enzyme inhibitor, affecting various cellular pathways.
Comparison with Similar Compounds
®-2-(Thiophen-2-yl)propan-1-amine shares similarities with other chiral amines, such as (S)-2-(Thiophen-2-yl)propan-1-amine and related analogs
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
(2R)-2-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m1/s1 |
InChI Key |
FWRBHKLKOBUBEQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CN)C1=CC=CS1 |
Canonical SMILES |
CC(CN)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
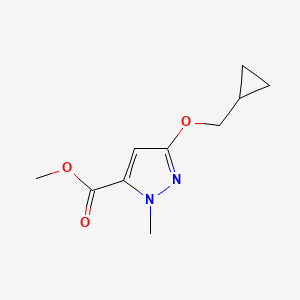
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
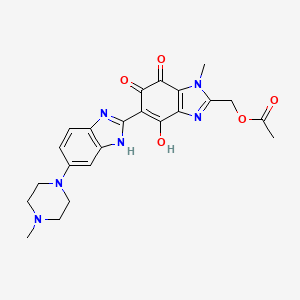
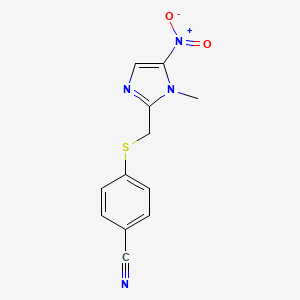
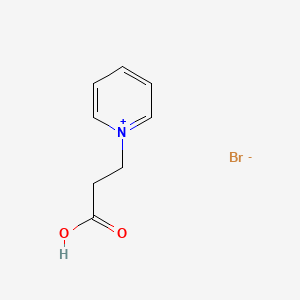
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
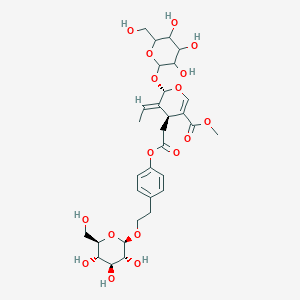
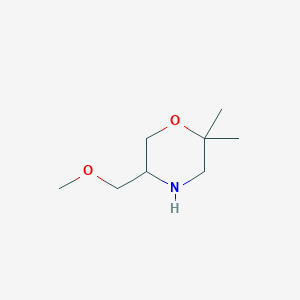
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)

